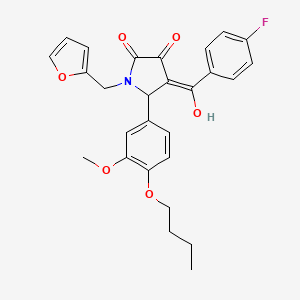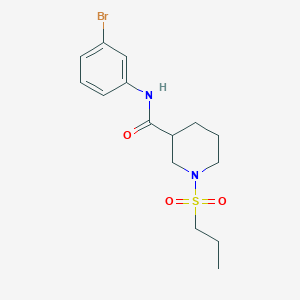![molecular formula C17H15BrN2O3 B5311479 2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5311479.png)
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is a complex organic compound that features a bromine atom, a furan ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 2-bromofuran . This intermediate can then be reacted with appropriate aldehydes and amines under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-bromo-1-(furan-2-yl)ethan-1-one
- 2-bromofuran
- N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Uniqueness
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is unique due to its combination of a bromine atom, a furan ring, and a benzamide group
属性
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-9-19-17(22)15(11-12-6-5-10-23-12)20-16(21)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,22)(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUTBQWRZLDMF-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5311398.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B5311426.png)
![2-(1,3-benzodioxol-5-yl)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5311434.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5311445.png)
![1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5311452.png)
![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5311472.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)

